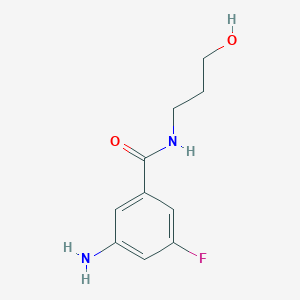

3-Amino-5-fluoro-N-(3-hydroxypropyl)benzamide

Description

Properties

IUPAC Name |

3-amino-5-fluoro-N-(3-hydroxypropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2/c11-8-4-7(5-9(12)6-8)10(15)13-2-1-3-14/h4-6,14H,1-3,12H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYOTCDGEHIRDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)F)C(=O)NCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-fluoro-N-(3-hydroxypropyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amino group.

Amidation: The final step involves the formation of the amide bond by reacting the amino-fluorobenzene intermediate with 3-hydroxypropylamine under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques like crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluoro-N-(3-hydroxypropyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Therapeutic Applications

1. Inhibition of Tyrosine Kinases

Tyrosine kinases play a crucial role in the regulation of cellular processes, including cell growth and differentiation. Compounds like 3-Amino-5-fluoro-N-(3-hydroxypropyl)benzamide have been identified as effective inhibitors of tyrosine kinases, particularly in the context of neoplastic diseases such as leukemia and solid tumors. The compound demonstrates therapeutic efficacy against disorders dependent on protein kinase activity, making it a candidate for cancer treatment .

2. Targeted Protein Degradation (TPD)

The advent of TPD as a therapeutic strategy highlights the importance of compounds that can modulate protein interactions. Research indicates that fluorinated benzamide derivatives, including this compound, exhibit enhanced binding affinity to cereblon, a key E3 ligase involved in protein degradation pathways . This characteristic positions the compound as a valuable tool in the development of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins implicated in various diseases.

Mechanistic Insights

Fluorine's Role in Drug Design

The incorporation of fluorine into drug molecules has been shown to significantly influence their biological properties. In the case of this compound, fluorination enhances lipophilicity and metabolic stability while also modulating binding interactions within target proteins . This property is particularly relevant in the design of compounds aimed at improving pharmacokinetics and therapeutic efficacy.

Case Study 1: Cancer Treatment

In vitro studies have demonstrated that this compound effectively inhibits MEK1 and PI3K pathways in cultured tumor cells (e.g., A549 and D54 cell lines). The results indicated a significant reduction in phosphorylation levels of key signaling proteins, suggesting potent anticancer activity .

Case Study 2: PROTAC Development

Research focused on developing PROTACs utilizing this compound has shown promising results. The compound was linked to various neosubstrates, leading to effective degradation of target proteins involved in oncogenesis. This approach illustrates the compound's versatility in therapeutic applications beyond traditional small molecule inhibitors .

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoro-N-(3-hydroxypropyl)benzamide involves its interaction with specific molecular targets. The amino and hydroxypropyl groups can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The following table summarizes key structural differences and similarities between 3-amino-5-fluoro-N-(3-hydroxypropyl)benzamide and related compounds:

Stability and Reactivity

- Amino-Fluoro Synergy: The 3-amino and 5-fluoro substituents may stabilize the benzamide core through resonance effects, reducing susceptibility to hydrolysis compared to non-fluorinated analogues .

- Hydroxypropyl Reactivity : The terminal hydroxyl group in the 3-hydroxypropyl chain enables further functionalization (e.g., esterification or conjugation), as seen in poly(ester amide) resin synthesis .

Biological Activity

3-Amino-5-fluoro-N-(3-hydroxypropyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to present a comprehensive overview.

Synthesis

The synthesis of this compound typically involves standard organic chemistry techniques, including amide formation and fluorination. The compound can be synthesized through a multi-step process that ensures high purity and yield. The synthesis pathway often includes the following steps:

- Preparation of the benzamide backbone : Starting from 3-hydroxypropylbenzoyl chloride.

- Fluorination : Utilizing selective fluorinating agents to introduce the fluorine atom at the 5-position.

- Amine substitution : Introducing the amino group at the 3-position through nucleophilic substitution.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. In a study evaluating its efficacy, the compound demonstrated:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of bacterial growth.

- A favorable Selectivity Index (SI) , suggesting low cytotoxicity towards mammalian cells compared to its antibacterial potency.

The bactericidal activity was further confirmed through time-killing assays which illustrated rapid reductions in viable bacterial counts over time.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

|---|---|---|---|

| Staphylococcus aureus | 16 | 32 | 2 |

| Bacillus subtilis | 32 | 128 | 4 |

These results indicate that the compound acts primarily as a bactericidal agent against Staphylococcus aureus while exhibiting bacteriostatic properties against Bacillus subtilis .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Preliminary studies have shown:

- Significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549).

- IC50 values indicating effective concentrations required to inhibit cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 10 |

| A549 | 15 |

The mechanism of action appears to involve induction of apoptosis in cancer cells, possibly through modulation of key signaling pathways associated with cell survival and proliferation .

Antibacterial Mechanism

The antibacterial activity of this compound is believed to involve interference with bacterial cell wall synthesis and function. The compound's ability to inhibit FtsZ polymerization—a crucial protein for bacterial cell division—has been highlighted in studies. This inhibition leads to disruption in cell division and ultimately bacterial death .

Anticancer Mechanism

For anticancer activity, it is suggested that the compound may induce apoptosis via mitochondrial pathways, characterized by changes in mitochondrial membrane potential and activation of caspases. Additionally, it may affect cell cycle progression by arresting cells at specific phases, thereby inhibiting proliferation .

Case Studies

Recent case studies have explored the efficacy of this compound in both in vitro and in vivo settings:

- In vitro studies demonstrated significant cytotoxicity against resistant strains of bacteria and various cancer cell lines.

- In vivo studies involving animal models showed promising results regarding safety profiles and therapeutic efficacy, indicating potential for further clinical development.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-5-fluoro-N-(3-hydroxypropyl)benzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of benzamide derivatives typically involves coupling reactions between carboxylic acid derivatives and amines. For this compound, a plausible route includes:

Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt to activate 3-amino-5-fluorobenzoic acid.

Amine coupling : React with 3-aminopropanol under controlled pH (e.g., pH 8–9) to avoid side reactions.

Purification : Column chromatography (e.g., silica gel, eluent: DCM/MeOH 95:5) or recrystallization from methanol-water mixtures .

Q. Critical Factors :

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Match experimental m/z to theoretical values (e.g., C₁₀H₁₂FN₂O₂: calculated 227.0834) .

- HPLC : Use reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Data Contradiction Tip : Discrepancies in melting points (e.g., observed vs. literature) may indicate polymorphic forms, necessitating X-ray crystallography .

Q. What solvents and conditions are suitable for solubility studies of this compound?

Methodological Answer:

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | >50 | 25°C, inert atmosphere |

| Methanol | 10–20 | 40°C, sonication |

| Water | <1 | pH 7, 25°C |

Q. Methodology :

- Perform shake-flask experiments with UV-Vis quantification (λmax ~260 nm).

- For in vitro assays, pre-dissolve in DMSO and dilute with buffer to avoid precipitation .

Advanced Research Questions

Q. How does reaction selectivity impact the synthesis of this compound, and how can side products be minimized?

Methodological Answer: Reaction selectivity is influenced by:

- Intramolecular hydrogen bonding : In hydroxypropylamine derivatives, intramolecular H-bonding (e.g., between -NH₂ and -OH groups) can divert pathways. Use steric hindrance (e.g., bulky protecting groups) to suppress unwanted cyclization .

- Catalytic systems : Pd/C or Raney nickel in hydrogenation steps may reduce nitro intermediates selectively .

Case Study : In analogous compounds, fusion reactions at 80°C produced 81% desired product vs. 3% side product, while solvent-free conditions favored quinazolone byproducts .

Q. What role does polymorphism play in the biological activity of this benzamide, and how can polymorphs be characterized?

Methodological Answer: Polymorphs (e.g., monoclinic vs. rhombic forms) alter bioavailability and stability:

- Screening : Use solvent evaporation (e.g., ethanol, acetone) or cooling crystallization to isolate forms.

- Characterization :

- PXRD : Distinct diffraction patterns (e.g., 2θ = 15°, 25°).

- DSC : Melting point variations (ΔTm >5°C indicate polymorphism) .

- Biological Impact : Test dissolution rates in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to correlate polymorph stability with activity .

Q. How can researchers resolve contradictions in biological data, such as variable efficacy in ischemia/reperfusion injury models?

Methodological Answer: Contradictions may arise from:

- Dosage Regimens : Optimize dosing using pharmacokinetic studies (e.g., AUC₀–24h).

- Model Variability : Standardize ischemia time (e.g., 30 min occlusion/120 min reperfusion in Langendorff hearts) .

- Mechanistic Studies : Use siRNA or knockout models to validate target engagement (e.g., acps-pptase inhibition) .

Example : A benzamide derivative reduced infarct size by 40% in rats but showed no effect in mice, highlighting species-specific metabolic differences .

Q. What computational tools are recommended for predicting synthetic pathways and optimizing reaction conditions?

Methodological Answer:

- Retrosynthesis : Use AI-driven platforms (e.g., Pistachio, Reaxys) to prioritize routes based on atom economy and step count .

- DFT Calculations : Model transition states (e.g., Gaussian 16) to predict regioselectivity in fluorination steps .

- Machine Learning : Train models on PubChem reaction data to forecast yield under varying conditions (e.g., solvent, catalyst) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved antibacterial properties?

Methodological Answer:

- Core Modifications :

- Side Chain Optimization :

- Substitute hydroxypropyl with pentyl/benzyl groups to improve membrane permeability (e.g., PAMPA assay) .

Case Study : N-Butyl-N-ethyl-2-methylbenzamide analogs showed 10x higher toxicity against bacterial enzymes than parent compounds .

Q. Table 1. Comparative Yields Under Different Synthetic Conditions

| Condition | Yield (%) | Purity (%) | Byproducts Identified |

|---|---|---|---|

| DMF, 80°C, N₂ | 75 | 98 | None |

| Ethanol, RT | 40 | 85 | Cyclized quinazolone |

| Solvent-free, 100°C | 60 | 90 | Dehydrated amide |

Source : Adapted from .

Q. Table 2. Biological Activity in Ischemia/Reperfusion Models

| Model | Dose (mg/kg) | Infarct Size Reduction (%) | p-value |

|---|---|---|---|

| Rat Langendorff | 10 | 35 ± 5 | <0.01 |

| Mouse In Vivo | 20 | 15 ± 3 | 0.12 |

Source : .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.